molecular formula C25H25N3O4S2 B12130819 2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide

2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12130819
M. Wt: 495.6 g/mol
InChI Key: COLOTLTUOUKLHC-UHFFFAOYSA-N
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Description

This compound features a polycyclic core structure comprising a 3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine scaffold substituted with a 2-furylmethyl group at position 3, a thioether linkage at position 2, and an acetamide moiety attached to a 2-methoxy-5-methylphenyl group. Its synthesis likely involves multi-step reactions, including cyclocondensation, thioether formation, and amide coupling, as inferred from analogous compounds in the literature .

Properties

Molecular Formula

C25H25N3O4S2

Molecular Weight

495.6 g/mol

IUPAC Name

2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C25H25N3O4S2/c1-15-9-10-19(31-2)18(12-15)26-21(29)14-33-25-27-23-22(17-7-3-4-8-20(17)34-23)24(30)28(25)13-16-6-5-11-32-16/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3,(H,26,29)

InChI Key

COLOTLTUOUKLHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several thieno[2,3-d]pyrimidine derivatives, which are known for their diverse bioactivities. Key variations among analogs include substituents on the pyrimidine core, the nature of the thioether-linked side chains, and the acetamide aryl groups.

Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine 3-(2-Furylmethyl), 2-thioacetamide (N-(2-methoxy-5-methylphenyl)) C₂₅H₂₆N₄O₃S₂ 518.68 -
2-((3-Allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide Thieno[2,3-d]pyrimidine 3-Allyl, 5-(5-methylfuran-2-yl), 2-thioacetamide (N-cyclopenta[b]thiophen-2-yl) C₂₄H₂₀N₄O₃S₃ 508.64
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidine 3-(4-Chlorophenyl), 2-thioacetamide (N-(2-trifluoromethylphenyl)) C₂₁H₁₆ClF₃N₄O₂S₂ 557.01
IWP-3 (2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide) Thieno[3,2-d]pyrimidine 3-(4-Fluorophenyl), 2-thioacetamide (N-(6-methylbenzothiazol-2-yl)) C₂₃H₁₈FN₅O₂S₃ 535.66
NTQ-01 (2-((2,3-Dimethylphenyl)((3-(4-ethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)amino)benzoic acid) Quinazolinone 3-(4-Ethoxyphenyl), 2-thioxo, N-(2,3-dimethylphenyl) C₃₃H₃₀N₄O₄S 602.68

Key Observations :

  • Substituents like the 2-furylmethyl group may influence electronic properties and hydrogen-bonding interactions, while the 2-methoxy-5-methylphenyl acetamide moiety could modulate target selectivity compared to analogs with halogenated or benzothiazole groups .

Key Observations :

  • The target compound’s synthesis likely parallels methods used for Compound 10a (), where nucleophilic substitution with a chloroacetamide derivative is critical .
  • Use of anhydrous acetone and K₂CO₃ () or chloroacetyl chloride () are common for thioether and amide bond formation .
Bioactivity and Functional Comparison

While direct bioactivity data for the target compound are unavailable, analogs exhibit diverse pharmacological profiles:

Table 3: Reported Bioactivities of Analogous Compounds

Compound Bioactivity Mechanism / Target Reference
IWP-3 Wnt pathway inhibition (inferred from nomenclature) β-catenin signaling
NTQ-01 Anticonvulsant and antimicrobial activity GABA receptor modulation?
Compound 10a–c () Not explicitly reported, but structural similarity suggests kinase inhibition potential ATP-binding pockets
Aglaithioduline () HDAC8 inhibition (~70% similarity to SAHA) Epigenetic regulation

Key Observations :

  • Thieno[2,3-d]pyrimidine derivatives often target kinases or epigenetic regulators due to their planar heterocyclic cores and hydrogen-bonding substituents .

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